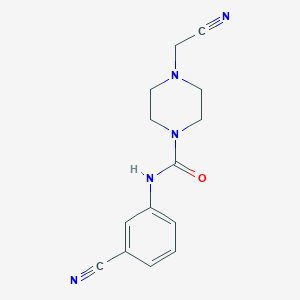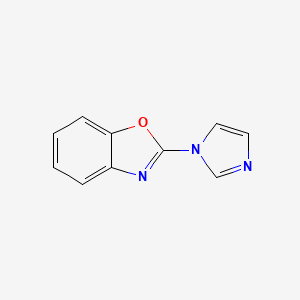
2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone, also known as CX-516, is a compound that belongs to the class of Ampakines. Ampakines are a group of compounds that modulate the activity of AMPA receptors in the brain. AMPA receptors are a type of glutamate receptor that plays a crucial role in synaptic plasticity, which is the ability of the brain to change and adapt in response to experience. CX-516 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone modulates the activity of AMPA receptors in the brain. It enhances the activity of these receptors, which leads to an increase in the release of neurotransmitters such as glutamate. This, in turn, leads to an increase in synaptic plasticity, which is the ability of the brain to change and adapt in response to experience. The enhanced synaptic plasticity is believed to be responsible for the cognitive-enhancing effects of 2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone.
Biochemical and Physiological Effects:
2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone has been shown to enhance cognitive function and improve memory in animal models and human subjects. It has also been shown to increase the release of neurotransmitters such as glutamate. The enhanced synaptic plasticity is believed to be responsible for the cognitive-enhancing effects of 2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone.
Advantages and Limitations for Lab Experiments
2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone has several advantages as a research tool. It is a potent and selective modulator of AMPA receptors, which makes it a valuable tool for studying the role of these receptors in synaptic plasticity and cognitive function. However, 2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone has some limitations as a research tool. It is a complex compound that requires expertise in organic chemistry to synthesize. It is also relatively expensive, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for research on 2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone. One direction is to investigate its potential therapeutic applications in various neurological and psychiatric disorders. Another direction is to study its mechanism of action in more detail, including its effects on other neurotransmitter systems. Additionally, future research could focus on developing more potent and selective modulators of AMPA receptors that could have even greater therapeutic potential.
Synthesis Methods
2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone can be synthesized through a multi-step process that involves the reaction of cyclohexanone with piperidine and pyrrolidine. The final product is obtained through purification and isolation processes. The synthesis of 2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to enhance cognitive function and improve memory in animal models and human subjects. 2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone has also been studied for its potential use in the treatment of Alzheimer's disease, schizophrenia, and depression.
properties
IUPAC Name |
2-cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O/c20-17(13-14-5-2-1-3-6-14)19-12-4-7-16(19)15-8-10-18-11-9-15/h14-16,18H,1-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYGDRGHQFXQMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CCCC2C3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-1-(2-piperidin-4-ylpyrrolidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid](/img/structure/B7575827.png)
![2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane](/img/structure/B7575842.png)

![2-chloro-N-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]propanamide](/img/structure/B7575850.png)
![2-chloro-N-[2-(3-fluorophenoxy)ethyl]-N-methylacetamide](/img/structure/B7575853.png)
![2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid](/img/structure/B7575858.png)
![N-ethyl-3-[(sulfamoylamino)methyl]piperidine-1-carboxamide](/img/structure/B7575864.png)


![4-[[(5-Cyanopyridin-2-yl)-methylamino]methyl]benzoic acid](/img/structure/B7575895.png)
![[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol](/img/structure/B7575904.png)
![N-[1-(3-acetamidophenyl)ethyl]-4-(methylamino)butanamide](/img/structure/B7575906.png)
![3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7575927.png)
![4-[[[1-(Difluoromethyl)imidazol-2-yl]methyl-methylamino]methyl]benzoic acid](/img/structure/B7575931.png)